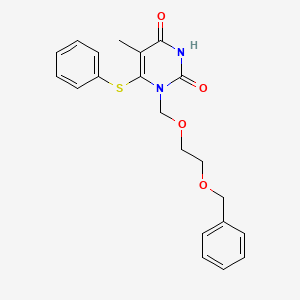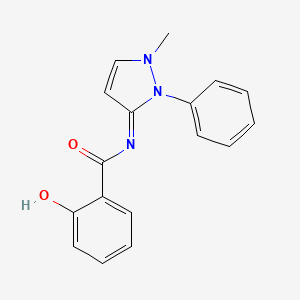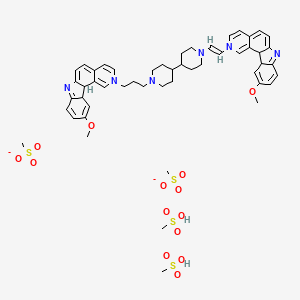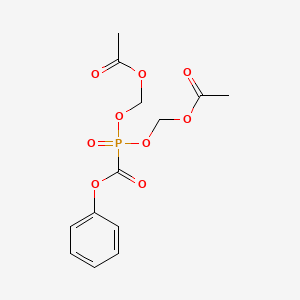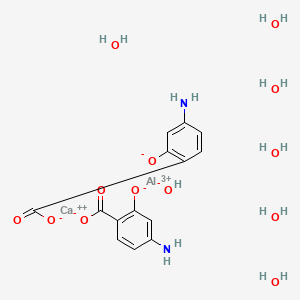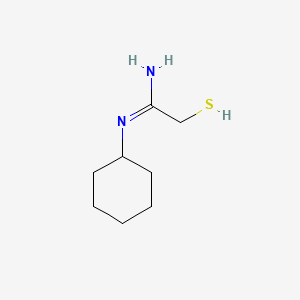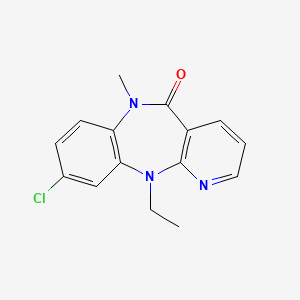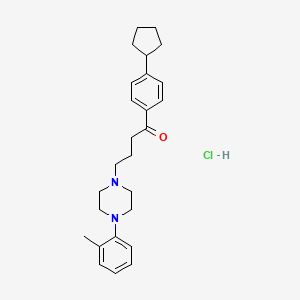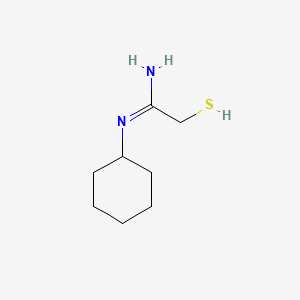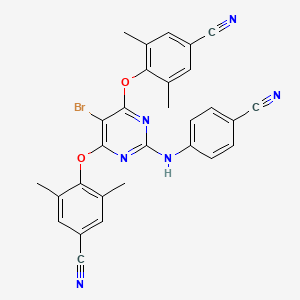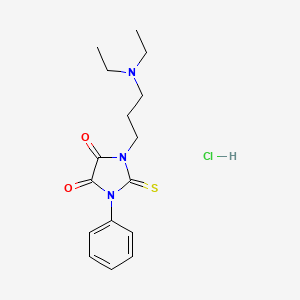
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
The synthesis of 4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride typically involves the condensation of thioureas with oxalyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use as an anticancer and anticonvulsant drug.
Industry: It is used in the production of dyes, fungicides, and biocides
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
4,5-Imidazolidinedione, 1-(3-(diethylamino)propyl)-3-phenyl-2-thioxo-, monohydrochloride is unique due to its specific structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
2-thioxo-4,5-imidazolidinedione: Known for its antiviral and anticancer properties.
2,4,5-imidazolidinetrione: Studied for its anticonvulsant activity.
1,3-disubstituted 2-thioxo-4,5-imidazolidinediones: These compounds have shown a broad range of pharmacological properties, including antimicrobial and anticancer activities
This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.
Propriétés
Numéro CAS |
132412-00-1 |
|---|---|
Formule moléculaire |
C16H22ClN3O2S |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
1-[3-(diethylamino)propyl]-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione;hydrochloride |
InChI |
InChI=1S/C16H21N3O2S.ClH/c1-3-17(4-2)11-8-12-18-14(20)15(21)19(16(18)22)13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2,1-2H3;1H |
Clé InChI |
HRPRAIOXJIOUIA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


